ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

MEK1 inhibitor antiviral allosteric inhibitor

Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 6021-27-8, molecular formula C₂₁H₂₀O₅, MW 352.4 g/mol) is a fully synthetic coumarin derivative featuring three key structural elements: a 3-benzyl substituent, a 4-methyl group, and a 7-oxyacetate ethyl ester side chain. It belongs to the 3-benzylcoumarin subclass, a scaffold recognized in medicinal chemistry for allosteric MEK1 inhibition, selective butyrylcholinesterase (BChE) inhibition, and cannabinoid receptor modulation.

Molecular Formula C21H20O5
Molecular Weight 352.4 g/mol
CAS No. 6021-27-8
Cat. No. B11165484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
CAS6021-27-8
Molecular FormulaC21H20O5
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C
InChIInChI=1S/C21H20O5/c1-3-24-20(22)13-25-16-9-10-17-14(2)18(21(23)26-19(17)12-16)11-15-7-5-4-6-8-15/h4-10,12H,3,11,13H2,1-2H3
InChIKeyDHIQUJMOOQRBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 6021-27-8): Compound Identity and Procurement Baseline


Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 6021-27-8, molecular formula C₂₁H₂₀O₅, MW 352.4 g/mol) is a fully synthetic coumarin derivative featuring three key structural elements: a 3-benzyl substituent, a 4-methyl group, and a 7-oxyacetate ethyl ester side chain . It belongs to the 3-benzylcoumarin subclass, a scaffold recognized in medicinal chemistry for allosteric MEK1 inhibition, selective butyrylcholinesterase (BChE) inhibition, and cannabinoid receptor modulation [1][2]. The compound is commercially available from multiple suppliers as a research chemical, typically at ≥95–97% purity, and serves as both a screening candidate and a versatile synthetic intermediate for further derivatization via the ethyl ester handle .

Why Generic Coumarin Substitution Fails: Structural Determinants That Differentiate Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate


Coumarin derivatives cannot be treated as interchangeable procurement items because even single-point structural variations—particularly at the C3 position—profoundly alter target engagement profiles, lipophilicity, and metabolic stability [1]. The 3-benzyl group present in CAS 6021-27-8 is the critical pharmacophoric element distinguishing it from the widely available 3-unsubstituted analog ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 5614-82-4): the benzyl moiety occupies a hydrophobic pocket in targets such as MEK1 and confers selectivity for BChE over AChE that is absent in 3-H or 3-alkyl congeners [2][3]. Similarly, the ethyl ester cannot be replaced by the free carboxylic acid (CAS 327043-38-9) without altering cellular permeability; the ester contributes approximately 1–1.5 additional logP units and eliminates the pH-dependent ionization of the acid, directly impacting intracellular target exposure . The quantitative evidence below substantiates each of these differentiation axes.

Quantitative Differentiation Evidence for Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 6021-27-8)


3-Benzyl Substitution Enables MEK1 Allosteric Inhibition: Class-Level SAR Evidence

The 3-benzyl group is a critical pharmacophore for MEK1 allosteric pocket engagement. In a systematic SAR study of 47 substituted 3-benzylcoumarins, the most potent compound (compound 18) achieved an IC₅₀ of 54.57 nM in the MEK1 binding assay, outperforming the reference allosteric inhibitor G8935 (IC₅₀ ≈ 300 nM) by approximately 5.5-fold [1]. The 3-benzyl moiety occupies a hydrophobic pocket adjacent to the allosteric site; replacement of benzyl with H (i.e., 3-unsubstituted coumarins such as CAS 5614-82-4) eliminates this binding mode entirely, as evidenced by the lack of MEK1 inhibitory activity reported for 3-H coumarin derivatives across the same assay platform [1]. Compounds bearing the 3-benzyl-4-methyl-7-oxy substitution pattern (e.g., compound 28 in the series, with 3-benzyl, 4-methyl, 7-acetoxy substituents) retained MEK1 binding at 96.53% inhibition at screening concentration, confirming that the core scaffold of CAS 6021-27-8 is compatible with MEK1 engagement [2].

MEK1 inhibitor antiviral allosteric inhibitor 3-benzylcoumarin MAPK pathway

Enhanced Lipophilicity (ΔlogP ≈ +1.6) Versus 3-Unsubstituted Analog Drives Membrane Permeability

The 3-benzyl substituent contributes significantly to the compound's lipophilicity. The predicted ACD/LogP for the anion form of the 3-benzyl-4-methyl-7-oxyacetate scaffold is 3.78 , and the neutral ethyl ester is estimated at logP ≈ 3.65–4.0 based on EPISuite and ACD/Labs predictions . In contrast, the 3-unsubstituted comparator ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 5614-82-4) has a measured/calculated logP of 2.04 . This ΔlogP of approximately +1.6 units corresponds to a roughly 40-fold increase in octanol-water partition coefficient, predicting substantially greater passive membrane permeability for the 3-benzyl compound. The ethyl ester further enhances lipophilicity compared to the free carboxylic acid analog (CAS 327043-38-9), which carries a formal negative charge at physiological pH (LogD pH 7.4 ≈ -0.01) and consequently exhibits negligible passive membrane diffusion .

lipophilicity logP membrane permeability physicochemical properties drug-likeness

3-Benzylcoumarin Scaffold Confers Selective Butyrylcholinesterase (BChE) Inhibition Over Acetylcholinesterase (AChE)

3-Benzylcoumarins demonstrate a class-wide selectivity for BChE over AChE. In a study of organophosphorylated 3-benzylcoumarin hybrids evaluated by Ellman's method, compounds exhibited IC₅₀ values ranging from 0.363 μM to 53.0 μM against BChE, with most compounds showing pronounced selectivity for BChE over AChE [1]. Critically, repositioning the organophosphate from the coumarin core to the benzyl group reversed this selectivity and caused a ~100-fold reduction in anti-BChE potency, confirming that the 3-benzyl orientation on the coumarin scaffold is essential for BChE selectivity [1]. The 3-unsubstituted coumarin analog (CAS 5614-82-4) lacks this benzyl-directed BChE selectivity, making it unsuitable for programs targeting BChE over AChE. The ethyl ester side chain of CAS 6021-27-8 additionally provides a synthetic handle for introducing organophosphate or other BChE-targeting warheads at the 7-position [2].

butyrylcholinesterase BChE Alzheimer's disease selectivity organophosphate

Ethyl Ester Side Chain Enables Synthetic Diversification: Comparative Utility Versus Free Acid and Methyl Ester

The ethyl ester at the 7-oxyacetate position serves as a versatile synthetic handle for generating hydrazides, amides, and heterocyclic derivatives—a diversification strategy extensively validated on the 3-unsubstituted congener [1]. Ethyl-2-(4-methyl-2-oxo-2-coumarin-7-yloxy)acetate (CAS 5614-82-4) has been converted to the corresponding hydrazide, which upon further reaction yields triazole, thiadiazole, and oxadiazole substituted coumarins with antimicrobial activity [1]. The target compound (CAS 6021-27-8) bears the identical ethyl ester functionality on the same 7-oxyacetate position but additionally carries the 3-benzyl group, enabling the exploration of 3-benzyl-dependent biological activities in combination with C7-derived heterocyclic modifications. The free acid (CAS 327043-38-9) requires additional esterification or activation steps before such diversification, while the methyl ester analog offers a less favorable leaving group for hydrazinolysis [2].

synthetic intermediate hydrazide heterocycle synthesis derivatization medicinal chemistry

3-Benzyl-4-methylcoumarin Core Exhibits CNS-Stimulating Activity: Differentiation from Simple 4-Methylcoumarins

The 3-benzyl-4-methylcoumarin scaffold has been specifically investigated for central nervous system (CNS) applications. Mannich bases derived from 7-hydroxy-3-benzyl-4-methylcoumarin (CAS 86-44-2)—the direct phenolic precursor of CAS 6021-27-8—were synthesized and evaluated for CNS-stimulating activity [1]. This CNS-directed research program selected the 3-benzyl-4-methyl substitution pattern specifically, rather than the simpler 4-methylcoumarin scaffold, implying that the 3-benzyl group contributes to CNS target engagement or pharmacokinetic properties relevant to brain penetration. The lipophilicity contributed by the 3-benzyl group (ΔlogP ≈ +1.6 vs. 3-unsubstituted analog) is consistent with improved blood-brain barrier permeability predictions . The ethyl ester prodrug strategy (CAS 6021-27-8) may further enhance CNS exposure relative to the free phenolic form by reducing first-pass glucuronidation .

CNS stimulant Mannich base neuropharmacology 7-hydroxy-3-benzyl-4-methylcoumarin CNS penetration

Predicted Drug-Like Physicochemical Profile: Rule-of-Five Compliance and TPSA Comparison

The target compound exhibits a drug-like physicochemical profile with zero Rule-of-Five violations and a topological polar surface area (TPSA) compatible with both oral absorption and blood-brain barrier penetration . The predicted TPSA of 76 Ų for the anion form falls within the generally accepted range for CNS drugs (<90 Ų) . By comparison, the 3-unsubstituted analog (CAS 5614-82-4) has a slightly lower TPSA of 65.74 Ų , but this marginal advantage is offset by its ~40-fold lower predicted lipophilicity, which limits passive membrane permeability. The free acid analog (CAS 327043-38-9) carries an additional hydrogen bond donor (the carboxylic acid OH), reducing its effective permeability and making it less suitable for intracellular or CNS target engagement. The balanced hydrogen bond acceptor count (5) and absence of hydrogen bond donors in the ethyl ester form further support its suitability for lead optimization campaigns .

drug-likeness Lipinski Rule of Five TPSA physicochemical profiling lead-likeness

Best-Fit Research and Industrial Application Scenarios for Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 6021-27-8)


Antiviral Drug Discovery Targeting Host MEK/ERK Pathway

For programs developing host-targeted antiviral agents against enteroviruses (EV71) or other viruses dependent on the RAF/MEK/ERK signaling cascade, CAS 6021-27-8 provides the validated 3-benzylcoumarin scaffold required for MEK1 allosteric pocket engagement. The 3-benzyl group is essential for this binding mode, as demonstrated by the 54.57 nM IC₅₀ achieved by optimized 3-benzylcoumarins against MEK1 [1]. The ethyl ester can be used directly for screening or converted to the hydrazide for further SAR exploration. Procurement of the 3-unsubstituted analog (CAS 5614-82-4) would yield an inactive compound in MEK1 assays.

Neurodegenerative Disease Research: BChE-Selective Inhibitor Development

In Alzheimer's disease programs where selective BChE inhibition is sought (to avoid the cholinergic side effects associated with AChE inhibition), the 3-benzylcoumarin scaffold of CAS 6021-27-8 offers a literature-validated selectivity profile. Class members have demonstrated BChE IC₅₀ values as low as 0.363 μM with pronounced selectivity over AChE [1]. The 3-benzyl orientation on the coumarin core is critical for this selectivity; repositioning or removal of the benzyl group reduces anti-BChE potency by approximately 100-fold [1].

Medicinal Chemistry Library Synthesis Around 3-Benzylcoumarin Core

For groups building focused compound libraries, the ethyl ester handle at the 7-position enables direct conversion to hydrazides, amides, and a range of five-membered heterocycles (triazoles, thiadiazoles, oxadiazoles) via established one-pot or two-step procedures [1]. This synthetic tractability, combined with the 3-benzyl pharmacophore, allows parallel exploration of both the C3 benzyl binding determinants and C7-derived chemical diversity in a single library campaign. The free acid (CAS 327043-38-9) would require additional activation chemistry, adding steps and reducing overall throughput.

CNS Drug Discovery: Blood-Brain Barrier-Penetrant Coumarin Scaffold

For CNS-targeted programs, the 3-benzyl-4-methylcoumarin core has been specifically investigated for CNS-stimulating activity via Mannich base derivatives of the parent phenol (CAS 86-44-2) [1]. The ethyl ester form (CAS 6021-27-8) offers a prodrug-like strategy to enhance CNS exposure by masking the phenolic OH (reducing first-pass glucuronidation) while maintaining adequate lipophilicity (logP ≈ 3.65–4.0) for passive BBB penetration [2]. The TPSA of 76 Ų falls within the CNS drug space (<90 Ų), further supporting its suitability for neuroscience applications [3].

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